molecular formula C13H17NO2S B1477623 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid CAS No. 2097984-76-2

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

Cat. No.: B1477623
CAS No.: 2097984-76-2
M. Wt: 251.35 g/mol
InChI Key: FMRMMELHAWLIQG-UHFFFAOYSA-N
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Description

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is an organic compound that features a benzoic acid core substituted with an ethyl group and a tetrahydrothiophen-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethylamine with tetrahydrothiophene-3-carboxylic acid to form the intermediate ethyl(tetrahydrothiophen-3-yl)amine. This intermediate is then reacted with 4-chlorobenzoic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial activity.

    Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Exhibits significant biological activities, including anticancer properties.

Uniqueness

4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoic acid core with a tetrahydrothiophene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[ethyl(thiolan-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-2-14(12-7-8-17-9-12)11-5-3-10(4-6-11)13(15)16/h3-6,12H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMMELHAWLIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Ethyl(tetrahydrothiophen-3-yl)amino)benzoic acid

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